2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)-
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Overview
Description
2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)-: is a heterocyclic compound that belongs to the class of 2H-pyrans. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms. The specific structure of this compound includes two tert-butyl groups attached to the 4th and 6th positions of the pyran ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrylium salts with organometallic compounds. For instance, the reaction of 2,4,6-trimethylpyrylium perchlorate with alkylmagnesium halides can yield 2H-pyrans . The specific reaction conditions, such as temperature, solvent, and the nature of the nucleophilic reagent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the pyran ring and the tert-butyl groups influences the reactivity of the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the pyran ring. Common reagents include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: The parent compound without the tert-butyl groups.
4,6-Dimethyl-2H-pyran-2-one: A similar compound with methyl groups instead of tert-butyl groups.
2H-Chromenes: Compounds with a fused aromatic ring, which are more stable and have different reactivity.
Uniqueness
The presence of the tert-butyl groups in 2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- imparts unique steric and electronic properties, making it distinct from other similar compounds. These modifications can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
70810-35-4 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4,6-ditert-butylpyran-2-one |
InChI |
InChI=1S/C13H20O2/c1-12(2,3)9-7-10(13(4,5)6)15-11(14)8-9/h7-8H,1-6H3 |
InChI Key |
DWRDCXTUEUMNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)OC(=C1)C(C)(C)C |
Origin of Product |
United States |
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